2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride
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Description
The compound “2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride” is an impurity of Cevimeline hydrochloride, which is a selective M1 receptor agonist . It appears as a colorless or white to yellow liquid or low melting solid .
Physical And Chemical Properties Analysis
The compound appears as a colorless or white to yellow liquid or low melting solid . More specific physical and chemical properties are not directly available from the search results.Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : Studies have focused on synthesizing various esters and compounds derived from azabicyclo[2.2.2]octane structures, utilizing techniques like NMR spectroscopy and X-ray crystallography for structural analysis. These syntheses provide foundational knowledge for developing more complex derivatives of azabicyclo[2.2.2]octane compounds (Fernández et al., 1999); (Sonar, Parkin, & Crooks, 2007).
Molecular Structure and Conformation : Detailed structural studies using methods like X-ray diffraction and NMR spectroscopy have been conducted on various azabicyclo[2.2.2]octane derivatives. These studies aid in understanding the molecular configuration and conformation, which is crucial for potential applications in various fields (Arias-Pérez et al., 2001).
Biological Activity and Potential Applications
Antiprotozoal Activity : Research has shown that certain azabicyclo[2.2.2]octane derivatives exhibit significant antiprotozoal activity. This suggests potential applications in developing treatments for diseases caused by protozoa (Seebacher et al., 2005).
Nicotinic Acetylcholine Receptor Agonists : Some studies have identified azabicyclo[2.2.2]octane derivatives as potent agonists for the alpha7 nicotinic acetylcholine receptor. This suggests possible applications in neurological research or therapeutics (Tatsumi et al., 2004).
Radioisotope Labeling for Imaging : Certain derivatives of azabicyclo[2.2.2]octane have been synthesized for potential use as radiopharmaceuticals. This could have implications in medical imaging and diagnostics (Rzeszotarski et al., 1984).
properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-6-3-9-7-10-4-1-8(9)2-5-10;/h8-9,11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCWWZQMRUTGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride |
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